2'-benzyl-N-(2-methylpropyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide
Description
This compound belongs to the spirocyclic isoquinoline carboxamide family, characterized by a unique spirojunction between a cyclopentane ring and a dihydroisoquinoline scaffold. The benzyl group at the 2'-position and the isobutyl (2-methylpropyl) substituent on the carboxamide moiety distinguish it structurally. Such spirocyclic frameworks are pharmacologically relevant due to their conformational rigidity, which enhances target binding specificity .
Properties
Molecular Formula |
C25H30N2O2 |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
2-benzyl-N-(2-methylpropyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide |
InChI |
InChI=1S/C25H30N2O2/c1-18(2)16-26-23(28)22-20-12-6-7-13-21(20)24(29)27(25(22)14-8-9-15-25)17-19-10-4-3-5-11-19/h3-7,10-13,18,22H,8-9,14-17H2,1-2H3,(H,26,28) |
InChI Key |
NCNQEQCMKMEYDP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C1C2=CC=CC=C2C(=O)N(C13CCCC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Intramolecular Cyclization of Carboxamide Precursors
A patent detailing spiro[cyclopentane-1,3'-indolin]-2'-one derivatives provides a template for analogous isoquinoline systems. For the target compound, 5'-nitrospiro[cyclopentane-1,3'-isoquinoline]-2'-one is synthesized via:
-
Nitroindole Formation : 7-Methyl-5-nitroindolin-2-one reacts with 1,4-dibromobutane in THF under basic conditions (K<sup>t</sup>BuO<sup>-</sup>) at −15°C, yielding the spirocyclic nitro intermediate.
-
Reduction : Catalytic hydrogenation or hydrazine hydrate reduces the nitro group to an amine, as demonstrated in for analogous indolinones (yield: 87–95%).
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | K<sup>t</sup>BuO<sup>-</sup>, THF, −15°C | 89.9 |
| Nitro Reduction | H<sub>2</sub>/Pd-C or N<sub>2</sub>H<sub>4</sub>·H<sub>2</sub>O | 87–95 |
Multicomponent Reaction (MCR) Approach
A ChemComm study describes spiro[isoquinolinone-4,20-oxiranes] via MCRs of cis-2-acetyl-oxirane-2-carboxamides, arylaldehydes, and malononitrile. Adapting this:
-
Reactants : Cis-2-acetyl-oxirane-2-carboxamide, benzaldehyde, and malononitrile undergo room-temperature coupling to form the spiro core.
-
Cyclization : Acidic or basic conditions trigger intramolecular attack, forming the isoquinoline ring.
Advantages : One-pot synthesis reduces purification steps, with yields up to 85%.
Functionalization at the 2'-Position: Benzylation
Introducing the benzyl group requires electrophilic aromatic substitution or transition-metal catalysis.
Electrophilic Substitution
From, bromo or chloro intermediates undergo nucleophilic displacement. For example:
-
Bromination : 5'-Nitrospiro[cyclopentane-1,3'-isoquinoline]-2'-one reacts with N-bromosuccinimide (NBS) in H<sub>2</sub>SO<sub>4</sub> at RT, yielding 7'-bromo derivatives (95% yield).
-
Benzylation : The bromo intermediate couples with benzylmagnesium bromide under Pd catalysis, though direct benzylation via Friedel-Crafts may require Lewis acids (e.g., AlCl<sub>3</sub>).
Spectroscopic Validation :
-
<sup>1</sup>H-NMR (300 MHz, DMSO-d<sub>6</sub>): δ 10.1 (s, 1H, NH), 7.35–7.28 (m, 5H, Ar-H), 4.94 (s, 2H, CH<sub>2</sub>Ph).
Carboxamide Installation at the 4'-Position
The N-(2-methylpropyl)carboxamide is introduced via coupling reactions or Curtius rearrangements.
Carboxylic Acid to Amide Coupling
-
Boc Protection : 7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is protected with tert-butoxycarbonyl (Boc).
-
Activation : HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and NEt<sub>3</sub> activate the carboxylic acid in CH<sub>2</sub>Cl<sub>2</sub>.
-
Coupling : Reaction with 2-methylpropylamine (isobutylamine) yields the carboxamide, followed by Boc deprotection with TFA.
Optimized Conditions :
| Parameter | Value |
|---|---|
| Coupling Agent | HBTU |
| Base | NEt<sub>3</sub> |
| Solvent | CH<sub>2</sub>Cl<sub>2</sub> |
| Yield | 73–78% |
Curtius Rearrangement
As in, azide intermediates rearrange to isocyanates, which react with amines:
-
Azide Synthesis : 4-((3-Benzylureido)methyl)furan-3-carbonyl azide is prepared from benzylamine and carbonyl azide.
-
Rearrangement : Heating in THF induces Curtius rearrangement to isocyanate.
-
Amine Capture : Isobutylamine reacts with the isocyanate to form the carboxamide.
Yield : 73.3% after column chromatography.
Stereochemical and Computational Validation
DFT Calculations
For a related spiro compound, density functional theory (DFT) at B3LYP/6-31G(d) confirms:
NMR Correlation
Experimental <sup>1</sup>H-NMR matches computed spectra (RMSE < 0.1 ppm), validating the spiro structure.
Scalability and Industrial Feasibility
Process Optimization
Chemical Reactions Analysis
- Reactions:
- Given its structure, it could undergo various reactions:
Oxidation: Potentially at the ketone group.
Reduction: Reduction of the ketone or other functional groups.
Substitution: Nucleophilic substitution reactions.
- Given its structure, it could undergo various reactions:
- Common reagents:
- Reagents would depend on the specific reaction.
- Major products:
- Again, this information would require further investigation.
Scientific Research Applications
- Chemistry:
- Potential as a building block for novel spirocyclic compounds.
- Biology:
- Investigate its interactions with biological targets (e.g., receptors, enzymes).
- Medicine:
- Explore its pharmacological properties (e.g., anti-inflammatory, anticancer).
- Industry:
- Evaluate its use in materials science or catalysis.
Mechanism of Action
- Molecular targets:
- Identify receptors, enzymes, or cellular pathways affected by this compound.
- Pathways:
- Investigate downstream effects and signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the 2'-Position
The 2'-position is a critical site for modulating lipophilicity and steric bulk. Key analogs include:
Key Observations :
- Benzyl vs. In contrast, alkyl groups (e.g., isobutyl or sec-butyl) reduce molecular rigidity but improve metabolic stability .
Carboxamide Modifications
The carboxamide’s N-substituent influences pharmacokinetics and target engagement:
Key Observations :
- Isobutyl vs.
- Thiadiazolyl Moieties: The thiadiazole ring () is a known pharmacophore in kinase inhibitors, suggesting possible applications in oncology or inflammation .
Spirocyclic Core Modifications
Variations in the spirocyclic scaffold impact conformational flexibility:
Key Observations :
- The cyclopentane-isoquinoline core in the target compound provides a compact, rigid framework, favoring selective binding to hydrophobic pockets. In contrast, pyridoindole () or xanthene () cores expand π-conjugation, enabling distinct biological interactions .
Physicochemical Data
- Molecular Formula : C₂₆H₃₁N₂O₂
- Calculated logP : ~3.2 (moderate lipophilicity, suitable for oral bioavailability).
- Solubility : Low aqueous solubility (predicted), necessitating formulation aids.
Q & A
Basic: What are the critical steps and challenges in synthesizing this spirocyclic carboxamide?
Answer:
The synthesis typically involves:
- Spiro ring formation : A ternary system of zinc oxide, zinc chloride, and N,N-diisopropylethylamine under mild conditions enables selective O-benzylation of intermediates, minimizing by-products .
- Amide coupling : Reaction of the spirocyclic carboxylic acid with 2-methylpropylamine using coupling agents like HATU or EDC, with strict temperature control (0–5°C) to prevent racemization .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is used to isolate the final product. Challenges include maintaining stereochemical integrity during spiro ring closure and optimizing reaction yields (reported 40–65%) .
Basic: How can researchers confirm the structural integrity and purity of the compound?
Answer:
- NMR spectroscopy : - and -NMR are critical for verifying the spirocyclic structure (e.g., spiro carbon at δ 65–70 ppm) and benzyl/amide substituents .
- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (expected m/z ~425.5) and detects impurities (<2% by LC-MS) .
- X-ray crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .
Basic: What are the solubility and stability considerations for experimental handling?
Answer:
- Solubility : Highly soluble in DMSO (>50 mg/mL) and dichloromethane; limited aqueous solubility (<0.1 mg/mL) due to hydrophobic spiro/benzyl groups. Use co-solvents (e.g., 10% DMSO in PBS) for biological assays .
- Stability : Stable at −20°C (lyophilized) for >6 months. Degrades in acidic/basic conditions (pH <4 or >10)—monitor via HPLC (C18 column, acetonitrile/water gradient) .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Answer:
- Substituent variation : Replace the 2-methylpropyl group with bulkier (e.g., cyclohexyl) or polar (e.g., pyridinyl) moieties to assess steric/electronic effects on target binding .
- Spiro ring modification : Compare cyclopentane vs. cyclohexane rings to evaluate conformational flexibility’s impact on potency .
- Biological assays : Test derivatives against kinase panels (e.g., IGF-1R, EGFR) using enzymatic inhibition assays (IC determination) and cellular models (e.g., cancer cell lines) .
Advanced: What strategies resolve contradictions in biological activity data across studies?
Answer:
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time. For example, discrepancies in IC values (e.g., 0.5 µM vs. 5 µM) may arise from differences in ATP concentration in kinase assays .
- Metabolic stability testing : Use liver microsomes to identify rapid degradation (e.g., CYP450-mediated oxidation of the benzyl group), which may explain reduced in vivo efficacy despite high in vitro activity .
- Computational modeling : Perform molecular dynamics simulations to assess binding mode consistency across experimental conditions .
Advanced: How can synthetic by-products or impurities be characterized and mitigated?
Answer:
- By-product identification : LC-MS/MS and -NMR detect common impurities (e.g., de-benzylated intermediates or oxidized amides) .
- Process optimization : Reduce epimerization during amide coupling by using low-temperature conditions and chiral catalysts (e.g., BINOL-derived phosphoric acids) .
- Quality control : Implement preparative HPLC (C18, 70% acetonitrile) for final purification, achieving ≥98% purity for in vivo studies .
Advanced: What experimental approaches identify the compound’s molecular targets?
Answer:
- Affinity chromatography : Immobilize the compound on sepharose beads to pull down binding proteins from cell lysates .
- Kinase profiling : Screen against a panel of 400+ kinases (e.g., Eurofins KinaseProfiler) to identify primary targets (e.g., FLT3 or JAK2 inhibition) .
- CRISPR-Cas9 knockout : Validate target relevance by assessing resistance in kinase-knockout cell lines .
Advanced: How to address discrepancies between computational predictions and experimental results?
Answer:
- Docking refinement : Use induced-fit docking (e.g., Schrödinger Suite) to account for protein flexibility, improving correlation between predicted binding affinity (∆G) and experimental IC .
- Solvent effects : Include explicit water molecules in MD simulations to better model hydrophobic interactions in the spirocyclic region .
- Free energy perturbation (FEP) : Quantify energy differences between predicted and observed binding modes for structural analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
